Product packaging for 1-Isopropyl-1H-imidazol-4-amine(Cat. No.:CAS No. 1260896-88-5)

1-Isopropyl-1H-imidazol-4-amine

Cat. No.: B3094837
CAS No.: 1260896-88-5
M. Wt: 125.17 g/mol
InChI Key: WTKBDVNJNVEEEN-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Heterocycle in Contemporary Chemical Sciences

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, holds a position of paramount importance in the chemical sciences. numberanalytics.comdoaj.org First synthesized in 1858, this small molecule possesses a unique chemical complexity that makes it a versatile building block in a vast array of applications. nih.govslideshare.net Its amphoteric nature, meaning it can act as both an acid and a base, coupled with its ability to form hydrogen bonds, contributes to its desirable properties, including high stability and water solubility. nih.govijsrtjournal.comtsijournals.com

The significance of the imidazole nucleus is underscored by its presence in numerous biologically crucial molecules. It forms the core of the amino acid histidine, the biogenic amine histamine (B1213489), and is a fundamental component of purines and nucleic acids. doaj.org This prevalence in nature has made it a focal point for researchers for over a century. In medicinal chemistry, the incorporation of the imidazole moiety into drug candidates can enhance their pharmacokinetic properties, such as solubility and bioavailability. doaj.orgnih.gov Consequently, imidazole derivatives have been extensively investigated and are found in a wide range of pharmaceuticals, including antifungal agents and anti-cancer drugs. slideshare.netijsrtjournal.com Beyond pharmaceuticals, imidazoles find applications in agrochemicals and materials science. numberanalytics.com

Scope of Advanced Academic Research on Substituted Imidazoles

The inherent versatility of the imidazole ring has spurred extensive academic research into its substituted derivatives. The ability to modify the imidazole core at various positions allows for the fine-tuning of its chemical and biological properties. ijsrtjournal.comnih.gov Research in this area is broad, encompassing the development of novel synthetic methodologies, the investigation of structure-activity relationships, and the exploration of new applications.

A significant portion of research focuses on the synthesis of substituted imidazoles with specific biological activities. Scientists are continuously developing more efficient and regiocontrolled synthetic routes to access a diverse range of imidazole derivatives. rsc.org These derivatives are then screened for a multitude of therapeutic applications, including as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. doaj.orgnih.govmdpi.com For instance, the introduction of different substituents can influence the compound's ability to bind to biological targets like enzymes or receptors. ijsrtjournal.com The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can significantly impact the molecule's interaction with biological systems. ijsrtjournal.com

Specific Research Focus on 1-Isopropyl-1H-imidazol-4-amine within Imidazole Chemistry

Within the vast landscape of substituted imidazoles, "this compound" has emerged as a compound of specific interest for researchers. This particular molecule serves as a valuable building block and intermediate in the synthesis of more complex chemical entities. The presence of the isopropyl group at the N-1 position and the amine group at the C-4 position provides distinct points for further chemical modification.

Research on this compound and its analogs often explores their potential as modulators of biological pathways. The structural similarity of some imidazole derivatives to endogenous molecules like histamine suggests potential interactions with histamine receptors, which could have therapeutic implications. ontosight.ai The study of such specific substituted imidazoles contributes to a deeper understanding of how subtle structural changes can lead to significant differences in chemical reactivity and biological activity, thereby advancing the broader field of medicinal chemistry and drug discovery.

Chemical Profile of this compound

PropertyData
IUPAC Name This compound
CAS Number 1260896-88-5
Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol sigmaaldrich.com
SMILES Code NC1=CN(C(C)C)C=N1

Synthesis and Manufacturing

The synthesis of this compound, like many substituted imidazoles, can be approached through various synthetic routes. A common strategy involves the construction of the imidazole ring followed by the introduction of the isopropyl and amine functionalities, or the alkylation of a pre-existing aminoimidazole core.

One potential synthetic pathway could involve the alkylation of a suitable 4-aminoimidazole (B130580) precursor with an isopropyl halide. The reaction conditions, such as the choice of base and solvent, would be critical to optimize the yield and minimize side reactions. For instance, polar aprotic solvents like DMF or DMSO can enhance the rate of nucleophilic substitution for introducing the isopropyl group.

Alternatively, the synthesis could begin with the formation of an N-isopropyl-substituted imidazole ring, followed by the introduction of the amino group at the 4-position. This could be achieved through a nitration reaction followed by reduction.

Purification of the final product is typically achieved using standard laboratory techniques such as column chromatography on silica (B1680970) gel. nih.gov Characterization and confirmation of the structure are carried out using spectroscopic methods.

Spectroscopic Data and Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The isopropyl group would exhibit a septet for the CH proton and a doublet for the two methyl groups. The protons on the imidazole ring would appear as singlets in the aromatic region, typically between δ 6.8 and 7.5 ppm. The protons of the amine group would likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. It would show distinct peaks for the two carbons of the isopropyl group and the three carbons of the imidazole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ peak would be at m/z 126.1086, corresponding to the molecular formula C6H12N3⁺.

Applications in Research and Development

This compound serves as a key building block in the field of organic synthesis and medicinal chemistry. chemscene.com Its bifunctional nature, with a nucleophilic amine group and a modifiable imidazole core, makes it a versatile precursor for the synthesis of more complex molecules.

In drug discovery, this compound can be used as a starting material for the creation of libraries of novel compounds to be screened for biological activity. The amine group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents. The imidazole ring itself can also undergo further functionalization. This allows for the systematic exploration of the chemical space around the 1-isopropyl-4-aminoimidazole scaffold in the search for new therapeutic agents.

Comparative Analysis with Related Imidazole Compounds

The properties and reactivity of this compound can be better understood through comparison with related imidazole compounds.

Structural and Electronic Properties: The isopropyl group at the N1 position is an electron-donating group, which increases the electron density of the imidazole ring compared to unsubstituted imidazole. This can affect the basicity of the ring nitrogens and the susceptibility of the ring to electrophilic substitution. The amino group at the C4 position is a strong activating group, further enhancing the electron density of the ring and influencing its reactivity.

Influence of the Isopropyl Group: Compared to a smaller methyl group or a larger, more sterically demanding group at the N1 position, the isopropyl group provides a moderate level of steric hindrance. This can influence the regioselectivity of subsequent reactions and the binding affinity of the molecule to biological targets.

Comparison with other Aminoimidazoles: The position of the amino group on the imidazole ring is crucial for its chemical behavior. For example, 2-aminoimidazoles have different electronic properties and reactivity patterns compared to 4-aminoimidazoles. The specific arrangement of the isopropyl and amino groups in this compound dictates its unique chemical personality and its potential applications as a synthon in organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B3094837 1-Isopropyl-1H-imidazol-4-amine CAS No. 1260896-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylimidazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5(2)9-3-6(7)8-4-9/h3-5H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKBDVNJNVEEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Isopropyl 1h Imidazol 4 Amine and Analogues

Regioselective Synthesis of 4-Amino-1H-imidazole Scaffolds

The construction of the 4-amino-1H-imidazole core with high regioselectivity is a fundamental challenge in the synthesis of the target compound and its analogs. Various strategies have been developed to control the placement of the amino group at the C4 position of the imidazole (B134444) ring.

Multicomponent Cyclocondensation Reactions for Imidazole Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single synthetic operation. Several MCRs are particularly well-suited for the synthesis of substituted imidazoles.

The Van Leusen imidazole synthesis is a powerful three-component reaction (vL-3CR) that constructs the imidazole ring from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org This reaction proceeds through the in-situ formation of an aldimine from the aldehyde and amine, which then undergoes a [3+2] cycloaddition with TosMIC. Subsequent elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline yields the 1,4,5-trisubstituted imidazole. organic-chemistry.orgtsijournals.com The regioselectivity is generally high, affording 1,5-disubstituted imidazoles when starting from aldimines. organic-chemistry.org To achieve a 4-amino substituted pattern, a precursor to the amino group would need to be incorporated into one of the starting materials.

Another versatile MCR is the four-component reaction (4-MCR) involving a 1,2-diketone, an aldehyde, an amine, and an ammonium (B1175870) salt (often ammonium acetate) to form 1,2,4,5-tetrasubstituted imidazoles. The catalytic system employed can significantly influence the selectivity of the reaction, with systems like HBF₄–SiO₂ and certain metal tetrafluoroborates (e.g., Zn(BF₄)₂) showing high efficacy. rsc.org By carefully selecting the starting components, this method can be adapted to introduce an amino or a protected amino group at the desired position.

Multicomponent Reaction Reactants Key Reagent/Catalyst Product Type Reference
Van Leusen Imidazole SynthesisAldehyde, Primary AmineTosylmethyl isocyanide (TosMIC)1,5-Disubstituted Imidazoles organic-chemistry.org
Four-Component Reaction1,2-Diketone, Aldehyde, Amine, Ammonium AcetateHBF₄–SiO₂, Zn(BF₄)₂1,2,4,5-Tetrasubstituted Imidazoles rsc.org

Advanced Strategies for C4-Functionalization of Imidazole Systems

Direct functionalization of a pre-formed imidazole ring at the C4 position represents an alternative and powerful strategy. This approach often relies on the selective activation of a C-H bond.

Transition metal-catalyzed C-H activation/functionalization has emerged as a prominent method for the regioselective introduction of substituents onto heterocyclic rings. Palladium-catalyzed reactions, for instance, have been successfully employed for the C4-functionalization of imidazoles. One strategy involves a palladium-catalyzed isocyanide insertion reaction, which can lead to the construction of fused imidazole derivatives through C-H functionalization at both the C2 and C4 positions. electronicsandbooks.com While this specific example leads to fused systems, the underlying principle of selective C4 activation can be adapted for the introduction of an amino group or its precursor.

Another approach involves the synthesis of a 4-halo-imidazole intermediate, which can then undergo a variety of cross-coupling reactions to introduce the desired amino functionality. For example, a regioselective C4 iodination of a 1-substituted imidazole can be achieved, providing a versatile handle for subsequent functionalization, such as aminocarbonylation. mdpi.com

Transition Metal-Catalyzed Routes for Imidazole Synthesis

Transition metals can also play a crucial role in the initial construction of the imidazole ring itself. These methods often offer high regioselectivity and functional group tolerance.

Palladium-catalyzed alkyne carboamination reactions have been utilized to synthesize substituted 2-aminoimidazoles. beilstein-journals.org While this provides a 2-amino substitution pattern, modifications of this methodology could potentially be explored to achieve 4-amino substitution. Copper-catalyzed intramolecular C-H amination of N-phenylbenzamidines is another example of a transition metal-catalyzed cyclization to form a fused imidazole system (benzimidazoles). mdpi.com The principles of such intramolecular cyclizations could be applied to acyclic precursors designed to yield 4-amino-1H-imidazoles.

Stereocontrolled Introduction of the 1-Isopropyl Moiety in Imidazoles

The introduction of the isopropyl group at the N1 position of the imidazole ring is a critical step in the synthesis of 1-isopropyl-1H-imidazol-4-amine. This can be achieved either by alkylating a pre-formed imidazole scaffold or by incorporating the isopropyl group during the ring-forming reaction.

N-Alkylation and Related Strategies for 1-Substituted Imidazoles

The direct N-alkylation of an imidazole derivative is a common and often straightforward method for introducing substituents at the nitrogen atoms. For an unsymmetrical imidazole, such as 4-nitroimidazole (B12731), the regioselectivity of the alkylation is a key consideration.

Studies on the N-alkylation of 4(5)-nitroimidazoles have shown that the reaction conditions significantly influence the ratio of the resulting 1-alkyl-4-nitro and 1-alkyl-5-nitro isomers. Generally, basic conditions tend to favor the formation of the 1-alkyl-4-nitroimidazole, while acidic media can favor the 5-nitro isomer. electronicsandbooks.com For the synthesis of 1-isopropyl-4-nitroimidazole, reacting 4-nitroimidazole with an isopropyl halide (e.g., isopropyl bromide) in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) at elevated temperatures has been shown to favor N-1 alkylation. derpharmachemica.comderpharmachemica.com The subsequent reduction of the nitro group, for example through catalytic hydrogenation, would then yield the desired this compound.

Substrate Alkylating Agent Base/Solvent Major Product Reference
4-NitroimidazoleIsopropyl BromideK₂CO₃ / Acetonitrile1-Isopropyl-4-nitroimidazole derpharmachemica.comderpharmachemica.com
4(5)-NitroimidazoleBenzyl ChlorideAcidic Media1-Benzyl-5-nitroimidazole (at lower temp.) electronicsandbooks.com
4(5)-NitroimidazoleBenzyl ChlorideAcidic Media1-Benzyl-4-nitroimidazole (at higher temp.) electronicsandbooks.com

The regioselectivity of N-alkylation is influenced by a combination of steric and electronic factors. In basic media, the reaction proceeds via the imidazole anion, and the alkylating agent will preferentially attack the less sterically hindered and more nucleophilic nitrogen atom. researchgate.net

Direct Incorporation of Isopropyl Functionality during Ring Assembly

An alternative to post-cyclization N-alkylation is the direct incorporation of the isopropyl group during the formation of the imidazole ring. This can be achieved by using isopropylamine (B41738) as a key building block in a multicomponent reaction.

In the context of the Van Leusen imidazole synthesis , employing isopropylamine as the primary amine component would directly lead to the formation of a 1-isopropyl-substituted imidazole. organic-chemistry.org To obtain the target this compound, a suitable aldehyde precursor that can be converted to an amino group would be required.

Similarly, in the four-component synthesis of tetrasubstituted imidazoles , isopropylamine can be used as the amine component to directly install the isopropyl group at the N1 position. rsc.org The other components would need to be chosen to yield the desired 4-amino substitution pattern.

Another approach involves the Strecker synthesis of α-aminonitriles. mdpi.comnih.gov By reacting an appropriate aldehyde with isopropylamine and a cyanide source, an N-isopropyl-α-aminonitrile can be formed. This intermediate could then potentially be used as a precursor for the construction of the 4-aminoimidazole (B130580) ring.

Sustainable and Green Chemistry Approaches in Imidazole Synthesis

The growing emphasis on environmentally benign chemical processes has led to the development of numerous sustainable and green methodologies for the synthesis of imidazole derivatives. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key areas of innovation include the use of alternative energy sources, green solvents and catalysts, and solvent-free reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net For example, the Debus-Radziszewski reaction, a classic method for imidazole synthesis, has been successfully adapted to microwave conditions, affording fatty imidazoles in high yields (33-99%) with reaction times as short as 5 minutes. researchgate.net

Ultrasound-promoted synthesis is another energy-efficient technique that has been applied to the preparation of imidazole derivatives. mdpi.com Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.com This method has been used in the synthesis of 2,4,5-trisubstituted imidazoles, demonstrating the advantages of this green technique. mdpi.com

The use of green solvents, particularly water, is a cornerstone of sustainable chemistry. nih.gov Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. Researchers have successfully developed aqueous-based methods for the synthesis of imidazole-based pyrimidine (B1678525) hybrids, highlighting the potential to replace hazardous organic solvents. nih.gov

Solvent-free reactions represent an even greener alternative, completely eliminating the need for a solvent and thus reducing waste and simplifying purification. researchgate.netnih.gov The synthesis of 2,4,5-triaryl imidazoles has been achieved in a one-pot, three-component condensation reaction in refluxing ethanol (B145695) without the addition of an external catalyst, showcasing a "catalyzed-by-itself" approach. nih.gov Furthermore, the use of natural organic acids like tartaric acid as organocatalysts in solvent-free conditions provides an eco-friendly pathway to biologically active imidazoles. researchgate.net

The development of reusable and non-toxic catalysts is another critical aspect of green imidazole synthesis. Ionic liquids have been employed as catalysts and reaction media, often in conjunction with ultrasound irradiation, to facilitate the synthesis of trisubstituted imidazoles. mdpi.com Additionally, modified silica-coated cobalt ferrite (B1171679) nanoparticles have been designed as a stable and potent catalyst for the synthesis of 2,4,5-aryl imidazoles, with the advantage of being easily recyclable. mdpi.com

interactive_table

Green Chemistry Approach Key Features Example Application Reference
Microwave Irradiation Faster reactions, higher yields, reduced byproducts Synthesis of fatty imidazoles via Debus-Radziszewski reaction researchgate.net
Ultrasound Irradiation Enhanced reaction rates and yields Synthesis of 2,4,5-trisubstituted imidazoles mdpi.com
Aqueous Synthesis Use of water as an eco-friendly solvent Synthesis of imidazole-based pyrimidine hybrids nih.gov
Solvent-Free Conditions Elimination of solvent, reduced waste Catalyst-free synthesis of 2,4,5-triaryl imidazoles nih.gov
Natural Organocatalysts Use of biodegradable and non-toxic catalysts Tartaric acid-catalyzed synthesis of imidazoles researchgate.net

Advanced Reaction Mechanisms and Reactivity Studies of 1 Isopropyl 1h Imidazol 4 Amine Systems

Mechanistic Investigations of Electrophilic and Nucleophilic Processes on the Imidazole (B134444) Ring

The reactivity of the imidazole ring is a balance of its pyrrole-like and pyridine-like characteristics. acs.org The presence of substituents, such as the 1-isopropyl and 4-amino groups, significantly alters this balance, dictating the outcomes of electrophilic and nucleophilic reactions.

Influence of the 1-Isopropyl Substituent on Ring Reactivity Profiles

The substituent at the N-1 position of an imidazole ring plays a pivotal role in modulating its electronic and steric properties. researchgate.net The 1-isopropyl group on 1-Isopropyl-1H-imidazol-4-amine introduces distinct effects.

Steric Effects: The isopropyl group is sterically bulky. This bulkiness can hinder the approach of reactants to the adjacent positions on the ring, namely the C2 and C5 positions, and the N3 nitrogen atom. researchgate.net This steric hindrance can direct reactions to less crowded positions or slow down reaction rates compared to systems with smaller N-substituents like a methyl group. In kinase inhibitors, for example, an isopropyl group on a heterocyclic ring often occupies a specific hydrophobic pocket, highlighting its significant spatial footprint. researchgate.net

Role of the C4-Amino Group in Modulating Electronic Distribution and Reactivity

The amino group at the C4 position is a powerful activating group, profoundly influencing the electronic landscape of the imidazole ring.

Electronic Effects: The amino group donates electron density to the ring via a strong +R (resonance) effect. This effect is significantly more potent than the inductive effect of the isopropyl group. The delocalization of the nitrogen lone pair increases the electron density most substantially at the C2 and C5 positions, making them highly susceptible to electrophilic attack. This is a common principle in the chemistry of aromatic amines.

Directing Effects: In electrophilic aromatic substitution, the C4-amino group is a strong ortho-, para-director. In the context of the imidazole ring, this translates to directing incoming electrophiles primarily to the C5 and C2 positions. The N-1 isopropyl group blocks one adjacent position, further channeling reactivity. The combination of the activating amino group and the N-1 alkyl group makes these systems potent nucleophiles in various synthetic transformations. rsc.org

Table 1: Predicted Relative Reactivity of Imidazole Positions in this compound Towards Electrophiles This table is a qualitative prediction based on established principles of substituent effects.

Ring Position Activating/Deactivating Groups Steric Hindrance Predicted Reactivity
C2 Activated by C4-NH₂ (resonance) Moderate hindrance from N1-isopropyl High
N3 Pyridine-like nitrogen, generally basic Moderate hindrance from N1-isopropyl & C4-NH₂ Moderate (as a base)
C5 Activated by C4-NH₂ (resonance) Low Very High

Radical Chemistry and Oxidative Transformation Pathways of Imidazole Amines

The study of radical-mediated reactions and oxidation is critical, particularly in atmospheric and biological chemistry where imidazoles are often exposed to oxidative conditions. rsc.orgresearchgate.net

Formation and Stability of Imidazolyl Radical Species

Imidazolyl radicals are key intermediates in various chemical transformations. They can be generated through several pathways:

Hydrogen Abstraction: Potent radicals, such as the hydroxyl radical (•OH), can abstract a hydrogen atom from the ring or the amino group. acs.org

Homolytic Cleavage: In some complex systems, UV light can induce the homolytic cleavage of a bond connected to the imidazole ring, generating a radical pair. acs.orgacs.orgfigshare.com

For a molecule like this compound, radical formation could occur via H-abstraction from the amino group or one of the ring C-H bonds. The stability of the resulting radical is influenced by the substituents. Studies on substituted imidazoles have shown that alkyl groups can stabilize radical species. nih.gov The amino group can also stabilize an adjacent radical through resonance. The formation of phenoxyl-imidazolyl radical complexes demonstrates that the imidazolyl moiety can sustain a radical state, with half-lives that can be tuned by substituents from nanoseconds to seconds. acs.org

Oxidative Degradation Mechanisms in Aqueous and Gaseous Phases

Imidazole and its derivatives are subject to oxidative degradation in both aqueous and gaseous environments, a process relevant to atmospheric chemistry and solvent stability in industrial applications. acs.orgnih.govntnu.no

Aqueous Phase Oxidation: In aqueous solutions, such as atmospheric droplets, the primary oxidant is often the hydroxyl radical (•OH). acs.org The reaction is typically initiated by the addition of the •OH radical to the C=C double bonds of the imidazole ring, as this pathway has a lower energy barrier than hydrogen abstraction. rsc.orgacs.org Subsequent reactions with oxygen can lead to the formation of peroxyl radicals and ultimately result in ring-opened products like amides or the formation of more functionalized imidazoles. acs.orgnih.gov The presence of an amino group would likely enhance the rate of initial radical addition due to its activating nature.

Gaseous Phase Oxidation: In the gas phase, imidazoles can also react with •OH radicals, as well as with nitrate (B79036) radicals (NO₃•) and ozone (O₃). acs.org Computational studies on imidazole show that reaction with the NO₃ radical is preferentially initiated by hydrogen abstraction from the N-H group, a pathway unavailable to this compound. acs.org For N-substituted imidazoles, radical addition to the ring would be the more probable pathway. Ozone reacts via a Criegee-type mechanism, adding across a C=C bond. acs.org The degradation of amines is a complex process that can be initiated by electron abstraction from the nitrogen atom or hydrogen abstraction from an adjacent carbon. nih.gov

Table 2: Rate Constants for Oxidation of Unsubstituted Imidazole by Common Atmospheric Oxidants Data from computational studies on unsubstituted imidazole in the aqueous phase at 298 K, providing a baseline for understanding potential reactivity.

Oxidant Rate Constant (M⁻¹ s⁻¹) Primary Mechanism Reference
•OH (Hydroxyl Radical) 5.65 × 10⁹ Radical Addition acs.org
NO₃• (Nitrate Radical) 7.41 × 10⁹ H-Abstraction / Addition acs.org
O₃ (Ozone) 4.02 × 10⁴ Cycloaddition acs.org

Proton Transfer Dynamics and Tautomerism in Imidazole-4-amine Derivatives

Proton transfer and tautomerism are fundamental properties of imidazoles, governing their behavior as acids, bases, and hydrogen-bond donors/acceptors. wikipedia.orgacs.org

For this compound, two key aspects are relevant: the lack of N-H tautomerism and the possibility of amino-imino tautomerism.

Prototropic Tautomerism: Unsubstituted imidazole exists as two equivalent tautomers as the proton can reside on either nitrogen atom. wikipedia.org In this compound, the presence of the isopropyl group at the N-1 position prevents this type of tautomerization. The proton affinity will be centered on the N3 nitrogen, which acts as the primary basic site.

Amino-Imino Tautomerism: The 4-aminoimidazole (B130580) moiety can exist in two tautomeric forms: the amino form (with an exocyclic C-NH₂ group) and the imino form (with an exocyclic C=NH group and a protonated ring nitrogen). Studies of related systems show that the equilibrium between these forms is highly dependent on factors like conjugation, intramolecular hydrogen bonding, and solvent polarity. rsc.org For many (imidazole)imidazolidine-N-aryl systems, conjugation has a pronounced effect, with extended conjugation favoring the imino form, while its absence or interruption often leads to the stabilization of the amino tautomer. rsc.org The specific preference for this compound would require dedicated computational or experimental analysis.

Proton Transfer Dynamics: Imidazole is known to facilitate proton transfer in various systems, including biological channels and fuel cells. nih.govacs.org The process often occurs via a Grotthuss-like mechanism, where a proton hops along a chain of hydrogen-bonded molecules. nih.gov In systems involving N-substituted imidazoles, proton transfer involves the formation of intermediates where the imidazole is protonated. acs.org The rate-determining step is often the rearrangement or movement of the protonated imidazole complex rather than the proton transfer event itself. rsc.org The basicity of the N3 atom in this compound (pKa of the conjugate acid is ~7 for imidazole itself) makes it an effective proton acceptor in such dynamic processes. wikipedia.org

Coordination Chemistry and Metal-Mediated Reactivity in Imidazole Systems

The presence of an isopropyl group at the N1 position and an amino group at the C4 position of the imidazole ring in this compound dictates its behavior as a ligand. The imine-like nitrogen atom (N3) is the primary site for metal coordination, acting as a sigma-donor. wikipedia.org The substituents modulate the electron density and steric environment of this coordination site.

The isopropyl group at N1 exerts a positive inductive effect, increasing the electron density on the imidazole ring and enhancing the donor capacity of the N3 nitrogen. However, its bulkiness can also introduce steric hindrance, influencing the geometry and stability of the resulting metal complexes. wikipedia.org The amino group at the C4 position, being an electron-donating group, further increases the basicity of the N3 atom. More significantly, it introduces a second potential donor site, allowing the ligand to act in a monodentate, bidentate (chelating), or bridging fashion.

Coordination Modes of this compound

The coordination of this compound to metal centers can be envisaged in several modes, analogous to other substituted imidazoles and 4-amino-substituted heterocyclic ligands:

Monodentate Coordination: The ligand can bind to a metal center solely through the N3 nitrogen of the imidazole ring. This is the most common coordination mode for simple imidazole ligands. wikipedia.org In this scenario, the 4-amino group remains uncoordinated.

Bidentate Chelating Coordination: The ligand can form a five-membered chelate ring by coordinating to a metal center through both the N3 nitrogen and the nitrogen of the 4-amino group. This mode of coordination is well-documented for related ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which coordinates through the amino group and a neighboring heteroatom. mdpi.com

Bridging Coordination: The ligand can bridge two metal centers. This can occur in a µ(N3, N-amino) fashion, where the N3 and the amino nitrogen coordinate to different metal ions. This bridging capability is crucial in the formation of coordination polymers and metal-organic frameworks (MOFs). Several studies have reported the synthesis of coordination polymers using 4-imidazole-containing ligands that bridge metal centers. rsc.orgnih.gov

The preferred coordination mode will depend on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, the reaction conditions, and the metal-to-ligand ratio.

Representative Coordination Complexes with Imidazole-Based Ligands

Metal IonLigand(s)Coordination GeometryM-N (imidazole) Bond Length (Å)Reference
Co(II)1,4-di(1H-imidazol-4-yl)benzene, mpa²⁻Tetrahedral2.015(2) - 2.036(2) nih.gov
Zn(II)1,4-di(1H-imidazol-4-yl)benzene, mpa²⁻Tetrahedral2.008(2) - 2.021(2) nih.gov
Cd(II)1,4-di(1H-imidazol-4-yl)benzene, mpa²⁻, H₂OSeven-coordinate2.228(3) - 2.260(3) nih.gov
Ni(II)Tris(4-(1H-imidazol-1-yl)phenyl)amine, tda²⁻, H₂OOctahedral- nih.gov

mpa²⁻ = 4-methylphthalate; tda²⁻ = 2,5-thiophenedicarboxylate

Metal-Mediated Reactivity

The coordination of this compound to a metal center can significantly alter its reactivity and can also impart catalytic activity to the metal center.

Enhanced Acidity of N-H Protons: Upon coordination of the imidazole ring to a cationic metal center, the acidity of the N-H proton of the amino group is expected to increase, making it more susceptible to deprotonation. wikipedia.org This can facilitate further reactions or the formation of anionic bridging ligands.

Catalytic Applications: Metal complexes bearing imidazole-based ligands have demonstrated catalytic activity in a variety of organic transformations. For instance, ruthenium(IV) complexes with imidazole and benzimidazole (B57391) ligands are highly active precatalysts for the redox isomerization of allylic alcohols in aqueous media. acs.org Similarly, metal complexes with imidazole ligands have been investigated for the catalytic oxidation of styrene. mdpi.com It is plausible that complexes of this compound could exhibit similar catalytic properties, with the electronic and steric nature of the ligand influencing the efficiency and selectivity of the catalytic process. The presence of the amino group could also play a role in bifunctional catalysis, where the amino group and the metal center act in concert.

Formation of Metal-Organic Frameworks (MOFs): The potential for this compound to act as a bridging ligand makes it a suitable candidate for the construction of MOFs. Imidazole-based ligands are widely used in the synthesis of MOFs with diverse topologies and potential applications in gas storage, separation, and catalysis. rsc.org The specific substituents on the imidazole ring would influence the pore size, dimensionality, and functional properties of the resulting MOF. For example, MOFs constructed with 4-imidazole containing ligands have been shown to exhibit selective CO₂ uptake. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Isopropyl 1h Imidazol 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of 1-Isopropyl-1H-imidazol-4-amine, offering precise information about its atomic arrangement and electronic environment.

Elucidation of ¹H and ¹³C Chemical Shifts for Precise Positional Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for assigning the specific positions of atoms within the molecule. In a typical ¹H NMR spectrum, the protons of the imidazole (B134444) ring generally appear in the range of δ 6.8–7.5 ppm, while the amine protons are found between δ 3.5–5.0 ppm. The isopropyl group exhibits characteristic signals as well.

The ¹³C NMR spectrum provides complementary information. The chemical shifts of the carbon atoms in the imidazole ring and the isopropyl group are influenced by their local electronic environments, allowing for unambiguous assignment. The typical chemical shift ranges for different types of carbon atoms can be referenced from standard tables.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Imidazole H-2~7.5~136
Imidazole H-5~6.8~122
Isopropyl CHVaries~47
Isopropyl CH₃Varies~23
Amine NH₂3.5 - 5.0-
Imidazole C-2-~136
Imidazole C-4-~138
Imidazole C-5-~115
Isopropyl C (CH)-~47
Isopropyl C (CH₃)-~23

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY) for Correlational Analysis

To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, confirming the C-H connections. sdsu.edugithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton and confirming the substitution pattern on the imidazole ring. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds), helping to identify adjacent protons within the isopropyl group and the imidazole ring. sdsu.eduyoutube.com

These 2D NMR methods provide a comprehensive network of correlations that validates the structure of this compound.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization and Tautomeric Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the imidazole ring and the amine group. researchgate.net The chemical shifts of the nitrogen atoms can provide valuable information about tautomeric equilibria, protonation states, and hydrogen bonding interactions. researchgate.netucl.ac.uk Studying the ¹⁵N chemical shifts under varying conditions (e.g., pH, solvent) can help to understand the dynamic behavior of the molecule in solution.

Mass Spectrometry (MS) Applications in Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govmeasurlabs.com For this compound, HRMS can confirm the elemental composition by matching the experimentally determined mass with the calculated exact mass. For instance, the protonated molecule ([M+H]⁺) would have a theoretical m/z of approximately 140.12, and HRMS can verify this with a high degree of precision.

MALDI-TOF-MS and ESI-MS for Complex Systems and Ion Identification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are soft ionization techniques that are well-suited for analyzing organic molecules, including those in complex mixtures.

ESI-MS: This technique is particularly useful for analyzing samples in solution and can be readily coupled with liquid chromatography (LC) for LC-MS analysis. researchgate.netmpg.de It allows for the identification of the molecular ion and can provide information about fragmentation with tandem MS (MS/MS) experiments.

MALDI-TOF-MS: While often used for larger biomolecules, MALDI-TOF-MS can also be applied to smaller organic compounds. It provides rapid analysis and is tolerant of some impurities in the sample.

Both techniques are instrumental in the identification and characterization of this compound and its potential metabolites or reaction products in various matrices.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The analysis of this compound would reveal distinct spectral features corresponding to its primary amine, imidazole ring, and isopropyl substituent.

The primary amine (-NH₂) group is expected to exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric vibrations. spectroscopyonline.comresearchgate.net Additionally, a characteristic scissoring (bending) vibration for the primary amine is anticipated around 1600 cm⁻¹. The imidazole ring itself presents a complex but characteristic fingerprint region. Vibrations associated with the ring include C-H stretching of the aromatic protons, C=N and C-N stretching, and various in-plane and out-of-plane ring deformation modes. nist.gov For the parent 1H-imidazole, significant bands appear in the 1500-1400 cm⁻¹ range (ring stretching) and below 1000 cm⁻¹ (ring bending). nist.gov The isopropyl group would be identified by its aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations for the methyl groups around 1380 cm⁻¹ and 1365 cm⁻¹.

While IR spectroscopy measures changes in the dipole moment, Raman spectroscopy detects changes in polarizability, often providing complementary information. For instance, the C=C and C=N bonds within the imidazole ring, which might show weak to medium intensity in the IR spectrum, could produce strong signals in the Raman spectrum. This complementary nature is crucial for a complete vibrational assignment.

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source
Primary Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3300 - 3500 spectroscopyonline.comresearchgate.net
N-H Scissoring (Bend)~1600 spectroscopyonline.com
Imidazole RingC-H Aromatic Stretch>3000 nist.gov
C=N, C-N Ring Stretching1400 - 1550 nist.gov
Ring Bending/Deformation<1000 nist.gov
Isopropyl GroupC-H Aliphatic Stretch<3000
CH₃ Bending~1380 and ~1365

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography provides the most definitive insight into the three-dimensional structure of a molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles of this compound, confirming the connectivity and substitution pattern of the imidazole ring.

A key structural question that crystallography can resolve for imidazole-containing compounds is tautomerism. The analysis would unambiguously identify the location of the amine group and the isopropyl substituent, confirming the 1,4-substitution pattern. Furthermore, it would reveal the planarity of the imidazole ring and the specific conformation of the flexible isopropyl group relative to the ring.

Crucially, the crystal structure would elucidate the intermolecular interactions that govern the packing of molecules in the crystal lattice. Given the presence of the primary amine group and the nitrogen atoms of the imidazole ring, extensive hydrogen bonding networks are expected. nsf.gov The amine group can act as a hydrogen bond donor, while the imine-like nitrogen atom (N3) of the imidazole ring can act as a hydrogen bond acceptor, potentially leading to the formation of dimers, chains, or more complex three-dimensional architectures. nsf.govnih.gov

Table 2: Structural Parameters Obtainable from X-ray Crystallography

ParameterInformation ProvidedSource
Unit Cell DimensionsSize and shape of the repeating crystal lattice unit. researchgate.net
Space GroupSymmetry operations within the crystal. nih.govresearchgate.net
Atomic CoordinatesPrecise 3D position of each atom. nsf.govresearchgate.net
Bond Lengths & AnglesConfirmation of covalent structure and geometry. nih.govresearchgate.net
Torsional AnglesConformational details of substituents (e.g., isopropyl group). nih.gov
Hydrogen BondingIdentification of intermolecular interactions. nsf.govnih.gov

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a comprehensive and unambiguous elucidation of this compound relies on an integrated approach. Combining data from vibrational spectroscopy, X-ray crystallography, and other methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) ensures a complete and validated characterization. researchgate.net

The process typically begins with MS to confirm the molecular weight and elemental formula. Subsequently, IR and Raman spectroscopy identify the key functional groups present, as detailed in section 4.3. NMR spectroscopy then provides detailed information about the chemical environment and connectivity of each atom, confirming the specific isomeric structure and the number of protons and carbons in unique environments. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Isopropyl 1h Imidazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic landscape of 1-isopropyl-1H-imidazol-4-amine. These methods provide a detailed picture of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) or aug-cc-pVDZ, can determine its optimized geometry, thermodynamic stability, and the distribution of its molecular orbitals. nih.govnih.govbohrium.com

The ground state properties, including bond lengths, bond angles, and dihedral angles, can be precisely calculated and compared with experimental data if available. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the imidazole (B134444) ring, while the LUMO would be distributed over the imidazole ring.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyCalculated Value
Total Energy (Hartree)-440.87
HOMO Energy (eV)-5.89
LUMO Energy (eV)-0.25
HOMO-LUMO Gap (eV)5.64
Dipole Moment (Debye)3.45

Note: The values in this table are representative and based on typical DFT calculations for similar imidazole derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov By applying TD-DFT, the electronic absorption spectra of this compound can be simulated, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.netacs.org

These calculations can identify the nature of the electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved. acs.org This information is vital for understanding the photophysical behavior of the molecule, including its fluorescence and phosphorescence characteristics, which are important for applications in materials science and as biological probes. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. uobaghdad.edu.iq These simulations can provide insights into the conformational flexibility of the isopropyl group and the imidazole ring. By simulating the molecule in different solvent environments, such as water, the role of intermolecular interactions, like hydrogen bonding between the amine group and solvent molecules, can be investigated. uobaghdad.edu.iq

MD simulations utilize force fields, such as OPLS (Optimized Potentials for Liquid Simulations), to describe the interactions between atoms. uobaghdad.edu.iq Analysis of the simulation trajectories can reveal the most stable conformations and the dynamics of conformational changes. Radial distribution functions can be calculated to understand the structuring of solvent molecules around the solute.

Theoretical Studies of Reaction Pathways, Transition States, and Reaction Barriers

Computational chemistry provides powerful tools to explore the reactivity of this compound by mapping out potential reaction pathways. DFT calculations can be used to locate the transition state structures for various reactions, such as electrophilic substitution on the imidazole ring or reactions involving the amino group. nih.govmdpi.com

The activation energy, or reaction barrier, can be calculated as the energy difference between the reactants and the transition state. This information is crucial for predicting the feasibility and kinetics of a reaction. For instance, the tautomerism between different forms of the imidazole ring can be studied by calculating the energy barriers for proton transfer. nih.govox.ac.uk

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental findings. bohrium.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei in this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.netresearchgate.net These predicted spectra can be compared with experimental NMR data to confirm the molecular structure and assign spectral peaks. researchgate.net

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating the vibrational frequencies and their corresponding intensities. bohrium.com This allows for the assignment of vibrational modes observed in experimental spectra to specific molecular motions.

UV-Vis Spectroscopy: As mentioned in the TD-DFT section, the electronic absorption spectrum can be predicted, providing a direct comparison with experimental UV-Vis measurements. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Imidazole Derivative

NucleusPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C2138.5137.9
C4120.1119.8
C5128.3127.5

Note: This table presents hypothetical data for a substituted imidazole to illustrate the typical agreement between predicted and experimental values. The accuracy of predictions can be very high, often with mean absolute errors of less than 0.1 ppm for ¹H NMR. nih.gov

In Silico Design Principles for Imidazole-Based Architectures

The insights gained from computational studies of this compound can be leveraged for the in silico design of new imidazole-based molecules with tailored properties. frontiersin.org By systematically modifying the substituents on the imidazole ring and observing the resulting changes in electronic structure, reactivity, and intermolecular interactions through computational screening, novel compounds with desired characteristics can be designed. nih.gov

For example, if the goal is to design a molecule with enhanced biological activity, computational docking studies can be performed to predict the binding affinity of designed analogues to a specific protein target. frontiersin.org Similarly, if the aim is to develop new materials with specific photophysical properties, TD-DFT calculations can guide the design of molecules with desired absorption and emission characteristics. acs.org This computational-driven approach accelerates the discovery and optimization of new functional molecules.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies for Highly Substituted and Complex Imidazole-4-amines

The synthesis of imidazole (B134444) derivatives is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. rsc.org Classical methods often involve the condensation of 1,2-dicarbonyl compounds with aldehydes and amines. researchgate.net However, the demand for more efficient, sustainable, and regiocontrolled syntheses has spurred the development of novel strategies.

Recent years have witnessed a surge in catalytic methods, employing catalysts like copper and palladium to enhance the efficiency and selectivity of imidazole synthesis. numberanalytics.com Green chemistry approaches are also gaining traction, focusing on the use of renewable feedstocks and solvent-free reactions to minimize environmental impact. numberanalytics.com For instance, gold-catalyzed processes using N-iminylsulphilimines as nitrene transfer reagents have been reported to afford 4-amino substituted imidazoles in good to excellent yields. rsc.org Another innovative approach involves the BF3·Et2O promoted reaction of triazoles and nitriles to produce substituted imidazoles. rsc.org

Looking ahead, research is likely to focus on the development of one-pot processes and metal-free catalytic systems. rsc.orgacs.org The in-situ generation of intermediates, such as ketoaldehydes from ketones, presents a promising avenue for streamlining synthetic routes. rsc.org These advancements will be crucial for accessing highly substituted and complex imidazole-4-amines, including those with specific stereochemistry, which are often challenging to synthesize using traditional methods.

Table 1: Comparison of Synthetic Strategies for Imidazole Derivatives

StrategyDescriptionAdvantagesKey Catalysts/Reagents
Classical Condensation Condensation of 1,2-dicarbonyls with aldehydes and amines.Well-established, readily available starting materials.Acidic or basic conditions.
Catalytic Methods Use of transition metal catalysts to improve efficiency and selectivity.Higher yields, better regioselectivity, milder reaction conditions.Copper, Palladium, Gold, Zinc(II) dichloride. rsc.orgnumberanalytics.com
Green Chemistry Focus on sustainable methods, renewable resources, and reduced waste.Environmentally friendly, potentially lower cost.Ionic liquids, heterogeneous catalysts (e.g., ZnFe2O4 nanoparticles). rsc.orgresearchgate.net
Modern Cycloadditions [3+2] cycloaddition protocols for the construction of the imidazole ring.High efficiency, access to diverse substitution patterns.Gold catalysts, TMSOTf. rsc.org
Metal-Free Approaches Synthesis without the use of transition metal catalysts.Avoids metal contamination, lower toxicity.Iodine, BF3·Et2O, HFIP. rsc.orgacs.org

Advanced Mechanistic Insights into Catalytic Cycles and Complex Transformations

A deeper understanding of reaction mechanisms is paramount for the rational design of more efficient catalysts and the optimization of reaction conditions. For imidazole synthesis, this includes elucidating the role of the catalyst in activating substrates and facilitating bond formation. For example, in metal-catalyzed reactions, understanding the coordination of the metal to the reactants and the elementary steps of the catalytic cycle (e.g., oxidative addition, reductive elimination) is critical. nih.gov

Recent studies have begun to unravel the intricate mechanisms of these transformations. For instance, in the gold-catalyzed synthesis of 4-amino substituted imidazoles, the proposed mechanism involves the sulphilimine acting as a nitrene transfer reagent. rsc.org In BF3·Et2O promoted reactions, the proposed pathway includes the ring opening of a triazole to form a diazo-imine intermediate, followed by cyclization. rsc.org

Future research will likely employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to gain more profound insights into these catalytic cycles. This knowledge will be instrumental in developing catalysts with higher turnover numbers, improved selectivity, and broader substrate scope. Furthermore, understanding the mechanisms of complex transformations involving imidazole derivatives, such as their role in electrocatalytic reactions, is an active area of investigation. researchgate.net

Innovative Applications of 1-Isopropyl-1H-imidazol-4-amine in Novel Chemical Systems

The unique structural and electronic properties of this compound make it a versatile building block for a wide range of applications beyond its traditional use in medicinal chemistry. researchgate.net The imidazole ring can act as a ligand for metal ions, a catalyst for organic reactions, and a functional component in advanced materials. researchgate.net

In materials science, imidazole-based compounds are being explored for the development of sustainable materials. numberanalytics.com Imidazole-based polymers can exhibit high thermal stability and ionic conductivity, making them suitable for applications such as proton exchange membranes in fuel cells. numberanalytics.com Additionally, imidazole-functionalized surfaces can be used for catalysis and sensing applications. numberanalytics.com The bulky isopropyl group in this compound can provide significant steric shielding around a coordinated metal center, which could be advantageous in the study of reaction pathways and reactive intermediates in biomimetic model complexes. nih.gov

The development of novel applications for this compound will require a multidisciplinary approach, combining expertise in organic synthesis, materials science, and coordination chemistry.

Interdisciplinary Research Opportunities in Heterocyclic Chemistry

The study of heterocyclic compounds like this compound inherently bridges multiple scientific disciplines. The synthesis and characterization of these molecules are rooted in organic chemistry, while their applications often lie in medicinal chemistry, materials science, and catalysis. researchgate.netchemscene.com

The intersection of heterocyclic chemistry with biology is particularly fruitful. Imidazole derivatives are being investigated for their potential as enzyme inhibitors and modulators of biological pathways. For example, imidazole-containing compounds have been studied for their ability to inhibit the insulin-degrading enzyme, which is relevant to Alzheimer's disease research. Furthermore, the development of imidazole-based anticancer agents is an active area of research, with a focus on designing compounds that are more selective and have fewer side effects. ijsrtjournal.comnih.gov

Collaborations between synthetic chemists, biologists, and pharmacologists are essential for the successful development of new therapeutic agents based on the imidazole scaffold. Similarly, partnerships between chemists and materials scientists are crucial for designing and fabricating novel functional materials.

Outlook on the Continued Evolution of Imidazole Research

The future of imidazole research is bright, with ongoing efforts to develop new synthetic methods, uncover novel applications, and deepen our understanding of the fundamental properties of these versatile molecules. numberanalytics.com The global market for imidazole is projected to grow, driven by increasing demand in the pharmaceutical and agrochemical industries. marketresearchfuture.com

Key trends that will shape the future of imidazole research include:

Sustainable Synthesis: A continued shift towards greener and more cost-effective production methods, including the use of biotechnology. marketresearchfuture.com

Targeted Therapies: The design of imidazole-containing compounds that target specific disease mechanisms to improve therapeutic outcomes and reduce side effects. numberanalytics.com

Advanced Materials: The exploration of imidazole derivatives in the creation of innovative materials with tailored properties for a variety of applications. numberanalytics.com

Computational Chemistry: The increasing use of computational tools to predict the properties of new imidazole derivatives and to guide experimental design.

Q & A

Q. What are the standard synthetic routes for 1-Isopropyl-1H-imidazol-4-amine?

The synthesis typically involves cyclization or substitution reactions. A common method includes:

  • Step 1 : Condensation of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions (e.g., using ZnCl₂ as a catalyst) to form the imidazole ring .
  • Step 2 : Introduction of the isopropyl group via alkylation or nucleophilic substitution. For example, reacting 1H-imidazol-4-amine with isopropyl bromide in the presence of a base like K₂CO₃ .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) and recrystallization to isolate the product.

Q. How is the compound characterized post-synthesis?

Key analytical techniques include:

  • NMR Spectroscopy : To confirm the substitution pattern and tautomeric forms (e.g., ¹H NMR for amine protons at δ 3.5–5.0 ppm and imidazole ring protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 140.12) .
  • X-ray Crystallography : For resolving ambiguities in tautomerism or stereochemistry, often using SHELXL or similar software .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound be resolved experimentally?

Tautomerism between 1H- and 3H-imidazole forms complicates characterization. Methodological approaches:

  • Variable Temperature NMR : Observe proton shifts in DMSO-d₆ or CDCl₃ at 25–100°C to track tautomer ratios .
  • X-ray Diffraction : Single-crystal analysis (e.g., using ORTEP-3) to determine the dominant tautomer in the solid state .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict stability of tautomers and compare with experimental data .

Q. What strategies optimize reaction yields in multi-step syntheses?

Critical factors include:

  • Catalyst Screening : Compare ZnCl₂, AlCl₃, or ionic liquids for cyclization efficiency. For example, ZnCl₂ increases yields by 20% in imidazole ring formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for isopropyl group introduction .
  • Temperature Control : Maintain 60–80°C during alkylation to minimize side reactions.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylated products) and adjust stoichiometry .

Q. How should researchers address contradictions in bioactivity data?

Discrepancies in pharmacological studies (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines. Standardize protocols using reference compounds .
  • Tautomer-Dependent Activity : Test both tautomeric forms (e.g., via pH adjustment) to identify the bioactive species .
  • Structural Analogues : Compare with derivatives (e.g., 1-methyl or 1-aryl variants) to isolate the pharmacophore .

Methodological Comparison Table

Synthetic Step Conditions Catalyst Yield Reference
Imidazole ring formation1,2-Diamine + α-halo ketone, 80°CZnCl₂65–75%
Isopropyl introductionIsopropyl bromide, K₂CO₃, DMFNone50–60%
PurificationSilica gel (EtOAc/hexane)85–90%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.